![molecular formula C35H54O8 B12552041 Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]- CAS No. 188893-08-5](/img/structure/B12552041.png)
Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its benzoic acid core, which is substituted at the 3 and 4 positions with long aliphatic chains containing ester functionalities. The presence of these ester groups and long chains imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]- typically involves multiple steps:
Esterification: The initial step involves the esterification of benzoic acid with 11-hydroxyundecanoic acid to form the intermediate ester.
Acrylation: The intermediate ester is then reacted with acryloyl chloride in the presence of a base such as triethylamine to introduce the 1-oxo-2-propenyl group.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]- can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation: The aliphatic chains can be oxidized to introduce additional functional groups or to break down the compound into smaller fragments.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as bromine or nitric acid.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Oxidation: Smaller carboxylic acids, ketones, or aldehydes.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]- exerts its effects depends on its specific application:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymatic processes.
Drug Delivery: The ester groups can undergo hydrolysis in the body, releasing the active drug in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,4-bis[[10-[(1-oxo-2-propenyl)oxy]decyl]oxy]-: Similar structure but with shorter aliphatic chains.
Benzoic acid, 3,4-bis[[12-[(1-oxo-2-propenyl)oxy]dodecyl]oxy]-: Similar structure but with longer aliphatic chains.
Uniqueness
Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]- is unique due to its specific chain length and ester functionalities, which impart distinct chemical and physical properties
Properties
CAS No. |
188893-08-5 |
|---|---|
Molecular Formula |
C35H54O8 |
Molecular Weight |
602.8 g/mol |
IUPAC Name |
3,4-bis(11-prop-2-enoyloxyundecoxy)benzoic acid |
InChI |
InChI=1S/C35H54O8/c1-3-33(36)42-27-21-17-13-9-5-7-11-15-19-25-40-31-24-23-30(35(38)39)29-32(31)41-26-20-16-12-8-6-10-14-18-22-28-43-34(37)4-2/h3-4,23-24,29H,1-2,5-22,25-28H2,(H,38,39) |
InChI Key |
IKLBFDMKEXUARX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)OCCCCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-Hexane-1,6-diylbis[N'-(3-hydroxyphenyl)urea]](/img/structure/B12551970.png)
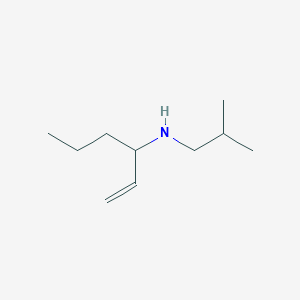

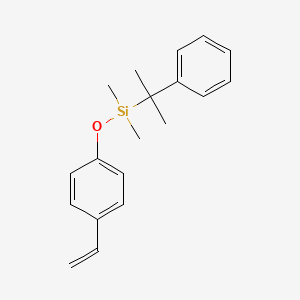
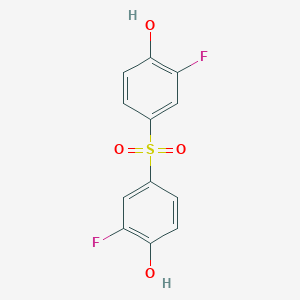

![6-Phenyl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12552009.png)
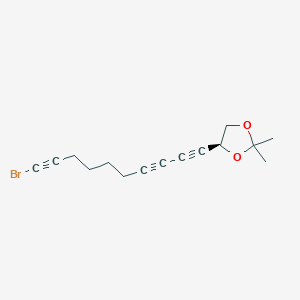
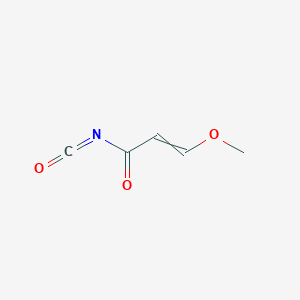
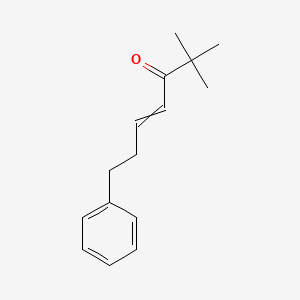
![1,1'-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12552043.png)
![Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)-](/img/structure/B12552046.png)

